molecular formula C50H82O7 B12602851 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate CAS No. 648907-65-7

3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate

Cat. No.: B12602851
CAS No.: 648907-65-7
M. Wt: 795.2 g/mol
InChI Key: XDKFZNISJVAJND-UHFFFAOYSA-N
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Description

3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Properties

CAS No.

648907-65-7

Molecular Formula

C50H82O7

Molecular Weight

795.2 g/mol

IUPAC Name

(3-formyl-4-hydroxyphenyl) 3,4,5-tridodecoxybenzoate

InChI

InChI=1S/C50H82O7/c1-4-7-10-13-16-19-22-25-28-31-36-54-47-40-43(50(53)57-45-34-35-46(52)44(39-45)42-51)41-48(55-37-32-29-26-23-20-17-14-11-8-5-2)49(47)56-38-33-30-27-24-21-18-15-12-9-6-3/h34-35,39-42,52H,4-33,36-38H2,1-3H3

InChI Key

XDKFZNISJVAJND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.

Major Products

    Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.

    Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.

    Substitution: 3-Chloro-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.

Scientific Research Applications

3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
  • 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate

Uniqueness

Compared to its analogs, 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate has a unique combination of functional groups that confer specific chemical reactivity and physical properties. The presence of long aliphatic chains enhances its solubility in non-polar solvents and its ability to form organized structures, making it particularly useful in materials science applications.

Biological Activity

3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate is a complex organic compound notable for its unique molecular structure, which includes a formyl group, hydroxy group, and multiple dodecyloxy substituents. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in materials science.

Chemical Structure and Properties

The molecular formula of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate is C50H82O7C_{50}H_{82}O_7, with a molecular weight of approximately 795.2 g/mol. The structure allows for significant interactions with biological systems, facilitating various biological activities.

PropertyValue
Molecular FormulaC50H82O7C_{50}H_{82}O_7
Molecular Weight795.2 g/mol
Functional GroupsFormyl, Hydroxy
SubstituentsThree dodecyloxy chains

Antimicrobial Properties

Research indicates that 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate exhibits antimicrobial activity . The compound interacts with microbial cells through mechanisms such as hydrogen bonding and hydrophobic interactions. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their functions. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of similar compounds, it was found that derivatives of phenolic compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of long aliphatic chains enhances the hydrophobicity of the molecule, which is beneficial for penetrating bacterial membranes.

The biological activity of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate can be attributed to several mechanisms:

  • Hydrophobic Interactions : The long dodecyloxy chains facilitate interactions with lipid membranes.
  • Covalent Bond Formation : The formyl group may react with nucleophilic sites on proteins.
  • Non-covalent Interactions : Hydrogen bonding and van der Waals forces contribute to its biological efficacy.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate, it is useful to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoateModeratePotentially significant
3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoateHighModerate
3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoateModerateLow

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